molecular formula C8H9ClN4O B1467061 4-(2-Chloropyrimidin-4-yl)piperazin-2-one CAS No. 749900-83-2

4-(2-Chloropyrimidin-4-yl)piperazin-2-one

Cat. No.: B1467061
CAS No.: 749900-83-2
M. Wt: 212.63 g/mol
InChI Key: AKHMJHDMURHEMT-UHFFFAOYSA-N
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Description

4-(2-Chloropyrimidin-4-yl)piperazin-2-one is a heterocyclic compound that contains both pyrimidine and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyrimidin-4-yl)piperazin-2-one typically involves the reaction of 2,4-dichloropyrimidine with piperazine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product . The reaction can be represented as follows:

2,4-Dichloropyrimidine+PiperazineThis compound\text{2,4-Dichloropyrimidine} + \text{Piperazine} \rightarrow \text{this compound} 2,4-Dichloropyrimidine+Piperazine→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyrimidin-4-yl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different pharmacological properties depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Chloropyrimidin-4-yl)piperazin-2-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The pyrimidine moiety can interact with nucleic acids or proteins, while the piperazine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both pyrimidine and piperazine moieties, which confer distinct chemical and biological properties. The combination of these two moieties allows for versatile applications in medicinal chemistry and other fields .

Properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c9-8-11-2-1-6(12-8)13-4-3-10-7(14)5-13/h1-2H,3-5H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHMJHDMURHEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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